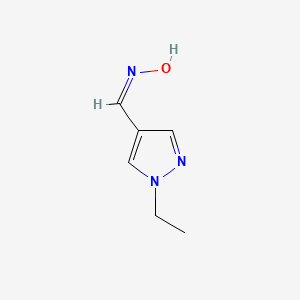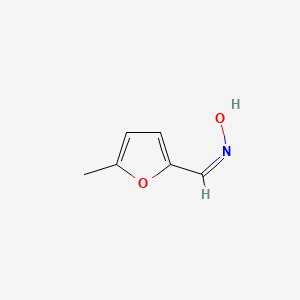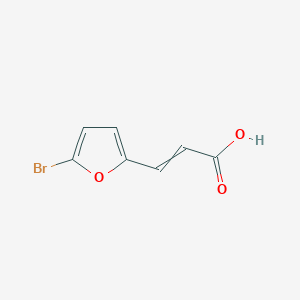
1,4-Diisocyanocyclohexane
Descripción general
Descripción
1,4-Diisocyanocyclohexane is an organic compound with the molecular formula C8H10N2. It is a derivative of cyclohexane, where two isocyanate groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is known for its reactivity and is used in various chemical processes, particularly in polymer science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diisocyanocyclohexane can be synthesized through the reaction of cyclohexane-1,4-diol with an isocyanate. The reaction typically requires an appropriate temperature and reactant concentration to yield the desired product . Another method involves the use of trans-1,4-diaminocyclohexane, which is reacted with chloroform and a 50% aqueous solution of sodium hydroxide at 40°C for 12 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diisocyanocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of substituted products.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dichloromethane and chloroform.
Catalysts: In some reactions, catalysts like triethylamine may be used to enhance the reaction rate.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can yield urea derivatives, while reactions with alcohols can produce carbamates .
Aplicaciones Científicas De Investigación
1,4-Diisocyanocyclohexane has a wide range of applications in scientific research:
Polymer Science: It is used in the synthesis of spiropolymers, which have unique geometric structures and physical properties.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high thermal and chemical stability.
Biomedical Applications: Research is ongoing to explore its potential in biomedical fields, particularly in drug delivery systems and tissue engineering.
Mecanismo De Acción
The mechanism of action of 1,4-Diisocyanocyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with compounds containing active hydrogen atoms, leading to the formation of various derivatives. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
1,6-Diisocyanocyclohexane: Another isocyanate derivative of cyclohexane, differing in the position of the isocyanate groups.
Hexamethylene diisocyanate: A linear aliphatic diisocyanate used in similar applications.
Uniqueness: 1,4-Diisocyanocyclohexane is unique due to its specific ring structure, which imparts different reactivity and properties compared to its linear counterparts. This structural difference can influence the physical and chemical properties of the resulting polymers and materials .
Propiedades
IUPAC Name |
1,4-diisocyanocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOHRERCQZYWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC(CC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311894 | |
| Record name | 1,4-Diisocyanocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-15-9 | |
| Record name | 1,4-Diisocyanocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisocyanocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B7809309.png)






![4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)

